Alpelisib

Übersicht

Beschreibung

Alpelisib is a phosphatidylinositol 3-kinase inhibitor with potent antitumor activity. It selectively inhibits class I phosphatidylinositol 3-kinase p110α, which is the catalytic subunit of phosphatidylinositol 3-kinase, a lipid kinase involved in various biological processes such as proliferation, survival, differentiation, and metabolism . This compound is primarily used in combination with fulvestrant for the treatment of hormone receptor-positive, human epidermal growth factor receptor 2-negative, PIK3CA-mutated, advanced or metastatic breast cancer .

Wissenschaftliche Forschungsanwendungen

Alpelisib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Phosphatidylinositol-3-Kinase und ihre Auswirkungen auf verschiedene chemische Signalwege zu untersuchen.

Biologie: Untersucht für seine Rolle in zellulären Prozessen wie Proliferation, Überleben und Stoffwechsel.

Medizin: Wird hauptsächlich zur Behandlung von fortgeschrittenem oder metastasiertem Brustkrebs mit PIK3CA-Mutationen eingesetzt.

5. Wirkmechanismus

This compound wirkt, indem es selektiv die Phosphatidylinositol-3-Kinase p110α-Untereinheit hemmt und so die Aktivierung des Phosphatidylinositol-3-Kinase/Protein-Kinase-B-Signalwegs blockiert. Diese Hemmung führt zu einer verringerten Proliferation und Überlebensrate von Tumorzellen in anfälligen Tumorzellpopulationen . Die beteiligten molekularen Ziele umfassen die Phosphatidylinositol-3-Kinase p110α-Untereinheit und nachgeschaltete Effektoren im Signalweg .

Wirkmechanismus

Mode of Action

Alpelisib works by selectively inhibiting the PI3K p110α, which results in a decrease in intratumoral AKT phosphorylation . This inhibition disrupts the PI3K/AKT signaling pathway, thereby inhibiting the activation of the PI3K signaling pathway . This results in the inhibition of tumor cell growth and survival in susceptible tumor cell populations .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PI3K/AKT/mammalian target of rapamycin (mTOR) pathway . This pathway is a key player in malignant processes . Up-regulation of this pathway is frequent in tumor cells and consequently represents an interesting therapeutic target .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in intratumoral AKT phosphorylation , leading to the inhibition of tumor cell growth and survival in susceptible tumor cell populations . In vitro, this compound has shown to inhibit the growth of PIK3CA mutant breast cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain comorbidities, such as diabetes, may warrant close follow-up when treatment is started and a potential dose reduction when needed due to the risk of hyperglycemia . Furthermore, the presence of PIK3CA mutations in the tissue and/or liquid biopsy sample collection should be confirmed via FDA-approved diagnostic tests before initiating this compound therapy .

Zukünftige Richtungen

Alpelisib has shown promise in the treatment of PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer. Future research may focus on combining this compound with other treatments to improve efficacy and manage side effects . It is also being studied for its potential use in treating other conditions with PIK3CA mutations .

Vorbereitungsmethoden

The preparation process of Alpelisib involves several steps with mild reaction conditions, making it suitable for large-scale production. The synthetic route includes the sequential addition of dimethylformamide, compound 2, compound 3, and cesium carbonate at room temperature. This mixture is then stirred and added with palladium acetate, followed by vacuumizing and replacing nitrogen three times. The reaction is heated and stirred until completion . This method is advantageous due to its simplicity, high yield, and mild reaction conditions.

Analyse Chemischer Reaktionen

Alpelisib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Vergleich Mit ähnlichen Verbindungen

Alpelisib ist unter den Phosphatidylinositol-3-Kinase-Inhibitoren einzigartig aufgrund seiner Selektivität für die p110α-Untereinheit. Zu den ähnlichen Verbindungen gehören:

Idelalisib: Wird bei chronisch-lymphatischer Leukämie eingesetzt, zielt auf verschiedene Isoformen der Phosphatidylinositol-3-Kinase ab.

Copanlisib: Ein weiterer Phosphatidylinositol-3-Kinase-Inhibitor mit einem breiteren Spektrum an Isoform-Zielen.

Buparlisib: Zielt auf mehrere Isoformen der Phosphatidylinositol-3-Kinase ab, hat aber nicht die Selektivität von this compound. Die Selektivität von this compound für die p110α-Untereinheit macht es besonders wirksam bei der Behandlung von Krebsarten mit PIK3CA-Mutationen.

Eigenschaften

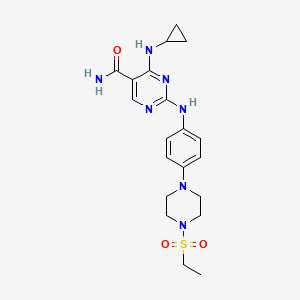

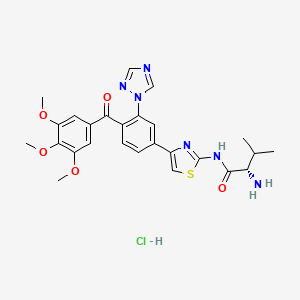

IUPAC Name |

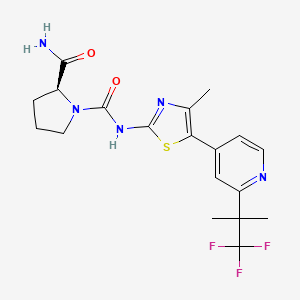

(2S)-1-N-[4-methyl-5-[2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl]-1,3-thiazol-2-yl]pyrrolidine-1,2-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N5O2S/c1-10-14(11-6-7-24-13(9-11)18(2,3)19(20,21)22)30-16(25-10)26-17(29)27-8-4-5-12(27)15(23)28/h6-7,9,12H,4-5,8H2,1-3H3,(H2,23,28)(H,25,26,29)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUWGJZDJHPWGZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)N2CCCC2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=N1)NC(=O)N2CCC[C@H]2C(=O)N)C3=CC(=NC=C3)C(C)(C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70153355 | |

| Record name | BYL-719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Phosphatidylinositol-3-kinase-α (PI3Kα) is responsible for cell proliferation in response to growth factor-tyrosine kinase pathway activation. In some cancers PI3Kα's p110α catalytic subunit is mutated making it hyperactive. Alpelisib inhibits (PI3K), with the highest specificity for PI3Kα. | |

| Record name | Alpelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1217486-61-7 | |

| Record name | Alpelisib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1217486-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alpelisib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217486617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alpelisib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12015 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BYL-719 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70153355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-N(1)-(4-Methyl-5-(6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-3-yl)thiazol-2-yl)pyrroldine-1,2-dicraboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPELISIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08W5N2C97Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-4-[4-[[5-methyl-3-[3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-pyrazol-1-yl]methyl]-2-pyridinyl]-piperazine](/img/structure/B612029.png)

![Ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B612030.png)

![1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-(3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yloxy)phenyl)urea](/img/structure/B612043.png)

![2-{[(3r,4r)-3-Aminotetrahydro-2h-Pyran-4-Yl]amino}-4-[(4-Methylphenyl)amino]pyrimidine-5-Carboxamide](/img/structure/B612048.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B612049.png)

![2-amino-N-[2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1,2-oxazol-4-yl]phenyl]-3-phenylpropanamide;hydrochloride](/img/structure/B612051.png)